molecular formula C16H16N4O5S2 B10875299 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B10875299
M. Wt: 408.5 g/mol
InChI Key: ICGVWZAEQHJWQL-UHFFFAOYSA-N
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Description

2-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a pyrrolidinyl group and a thiazolylamino sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Group: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.

    Introduction of the Thiazolylamino Sulfonyl Phenyl Group: This step involves the coupling of a thiazole derivative with a sulfonyl phenyl compound under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Coupling Reaction: The final step involves the coupling of the pyrrolidinyl intermediate with the thiazolylamino sulfonyl phenyl intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biochemistry: It is used in biochemical assays to study enzyme interactions and protein binding.

    Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: It is used as a probe in chemical biology to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound shares the pyrrolidinyl and benzylamino structural features but differs in the presence of a tetrazine ring.

    N-(3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)-β-alanine 2,5-dioxo-1-pyrrolidinyl ester: This compound has a similar pyrrolidinyl ester structure but includes a β-alanine moiety.

Uniqueness

2-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE is unique due to its combination of a pyrrolidinyl group and a thiazolylamino sulfonyl phenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H16N4O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C16H16N4O5S2/c1-10(20-13(21)6-7-14(20)22)15(23)18-11-2-4-12(5-3-11)27(24,25)19-16-17-8-9-26-16/h2-5,8-10H,6-7H2,1H3,(H,17,19)(H,18,23)

InChI Key

ICGVWZAEQHJWQL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)CCC3=O

Origin of Product

United States

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